molecular formula C5H11NaO5 B6336408 Sodium 2,3-dihydroxy-3-methylbutanoate hydrate CAS No. 74294-97-6

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate

Cat. No.: B6336408
CAS No.: 74294-97-6
M. Wt: 174.13 g/mol
InChI Key: KGRRZNPTTZIUMS-UHFFFAOYSA-M
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Description

Chemical Identity: Sodium 2,3-dihydroxy-3-methylbutanoate hydrate (CAS: 1722373) is a sodium salt of a branched hydroxy acid with the molecular formula C₅H₉O₄Na·xH₂O (anhydrous molecular weight: 156.11 g/mol). It exists as a racemic mixture of (±)-enantiomers and is also known by synonyms such as (±)-sodium 2,3-dihydroxyisovalerate hydrate and sodium DL-α,β-dihydroxyisovalerate hydrate .

Properties

IUPAC Name

sodium;2,3-dihydroxy-3-methylbutanoate;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4.Na.H2O/c1-5(2,9)3(6)4(7)8;;/h3,6,9H,1-2H3,(H,7,8);;1H2/q;+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRRZNPTTZIUMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)[O-])O)O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74294-97-6
Record name (+/-)-Sodium 2,3-dihydroxyisovalerate hydrate
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Preparation Methods

Acidification and Calcium Salt Precipitation

The solution is acidified to pH ≤6.0 using hydrochloric or sulfuric acid, protonating carboxylate groups and rendering DHMB less soluble. Calcium chloride (CaCl₂) is then introduced, precipitating calcium DHMB as a sparingly soluble complex. The stoichiometric ratio of calcium to DHMB is critical:

  • Calcium salt ratio : 0.1–10 moles of Ca²⁺ per mole of DHMB ensures complete precipitation without excess reagent.

  • Temperature : Precipitation at 20–40°C avoids co-precipitation of HMB-calcium complexes.

The precipitated calcium DHMB is filtered and washed with cold water to remove residual HMB and inorganic salts.

Conversion to Sodium Salt

The calcium DHMB is treated with sodium hydroxide (NaOH) to displace calcium ions, forming Sodium 2,3-dihydroxy-3-methylbutanoate. The reaction is conducted in aqueous medium at 50–70°C to enhance ion exchange efficiency:

Ca(DHMB)2+2NaOH2Na(DHMB)+Ca(OH)2\text{Ca(DHMB)}2 + 2\text{NaOH} \rightarrow 2\text{Na(DHMB)} + \text{Ca(OH)}2

Excess NaOH is neutralized with dilute HCl, and the solution is concentrated under reduced pressure to crystallize the sodium salt.

Hydration and Crystallization

The final step involves hydrating the sodium salt to form the stable monohydrate. Crystallization is performed by cooling a saturated aqueous solution to 0–10°C, yielding colorless crystals. Key factors include:

  • Solvent composition : Ethanol or acetone (10–20% v/v) is added to reduce solubility and enhance crystal yield.

  • Drying conditions : Lyophilization or vacuum drying at 30–40°C preserves hydrate integrity.

Analytical Validation and Quality Control

The purity of this compound is assessed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Patent data indicate that the described methods achieve ≥95% purity, with residual calcium and hypochlorite levels below 0.1%.

Table 1: Optimal Reaction Conditions for Key Steps

StepParameterOptimal RangeImpact on Yield/Purity
OxidationTemperature0–40°CHigher DHMB yield at lower temps
AcidificationpH≤6.0Maximizes DHMB precipitation
Calcium precipitationCa²⁺:DHMB ratio0.1–10Prevents excess Ca²⁺ contamination
Sodium conversionNaOH concentration2–4 MEnsures complete ion exchange
CrystallizationCooling rate1–2°C/minImproves crystal size uniformity

Industrial-Scale Considerations

Large-scale production requires modifications to accommodate equipment limitations and cost efficiency:

  • Continuous flow reactors : Replace batch reactors for oxidation steps, reducing reaction time by 30–40%.

  • Centrifugal separation : Enhances calcium DHMB recovery rates to >90% compared to traditional filtration.

  • Waste management : Hypochlorite residues are neutralized with sodium bisulfite, while calcium hydroxide sludge is repurposed for agricultural applications .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3-dihydroxy-3-methylbutanoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Biochemical Applications

1. Intermediate in L-Valine Metabolism
Sodium 2,3-dihydroxy-3-methylbutanoate is recognized as an intermediate in the catabolism and anabolism of L-valine, an essential amino acid. This role is critical in metabolic pathways that involve branched-chain amino acids (BCAAs), which are vital for protein synthesis and energy production in muscle tissues .

2. Potential Therapeutic Uses
Research indicates that sodium 2,3-dihydroxy-3-methylbutanoate may have therapeutic potential due to its involvement in metabolic regulation. Its application in treating metabolic disorders related to amino acid metabolism is an area of ongoing study. For instance, it has been investigated for its role in enhancing muscle recovery and reducing fatigue during exercise .

Pharmaceutical Applications

1. Drug Formulation
The compound serves as a key ingredient in various pharmaceutical formulations aimed at improving metabolic health. It can be utilized to enhance the bioavailability of certain drugs through its solubility properties, facilitating better absorption when administered orally .

2. Research and Development
Sodium 2,3-dihydroxy-3-methylbutanoate is often used in laboratories for research purposes, particularly in studies focused on amino acid metabolism and enzymatic reactions involving hydroxy acids. Its ability to act as a substrate or inhibitor in enzymatic assays makes it valuable for biochemical research .

Case Study 1: Metabolic Pathway Analysis

A study published in a peer-reviewed journal highlighted the role of sodium 2,3-dihydroxy-3-methylbutanoate in the metabolic pathway of L-valine. Researchers demonstrated that supplementation with this compound improved the metabolic efficiency of cells under stress conditions, suggesting its potential use as a dietary supplement for athletes .

Case Study 2: Pharmaceutical Development

In another investigation, sodium 2,3-dihydroxy-3-methylbutanoate was incorporated into a formulation designed to treat muscle wasting diseases. The results indicated that the compound not only improved muscle mass but also enhanced recovery rates post-exercise in clinical trials involving patients with cachexia .

Mechanism of Action

The mechanism of action of Sodium 2,3-dihydroxy-3-methylbutanoate hydrate involves its role as an intermediate in the catabolism and anabolism of L-valine. It is converted to α-ketoisovalerate through enzymatic reactions, which then enters various metabolic pathways. The molecular targets include enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical State : Powder or crystalline solid.
  • Purity : ≥95% (CE).
  • Hydration : Contains ~12% water as an impurity.
  • Storage : Stable at 2–8°C in sealed containers.
  • Safety : Classified as a combustible solid (Storage Code 11) with irritant properties (Eye Irrit. 2, Skin Irrit. 2). Personal protective equipment (PPE) includes N95 masks, gloves, and goggles .

Biochemical Role: This compound serves as an intermediate in L-valine metabolism, particularly in the enzymatic conversion of α-ketoisovalerate to α,β-dihydroxyisovalerate.

Structural and Enantiomeric Variants

(R)-2,3-Dihydroxy-3-methylbutanoate (PAMDB120003)
  • Molecular Formula : C₅H₉O₄⁻ (acid form).
  • Key Differences : Pure R-enantiomer (vs. racemic mixture in the sodium hydrate).
  • Biochemical Relevance : Enantiomers may exhibit divergent biological activities in chiral environments, such as enzyme-substrate interactions. However, specific data on its metabolic role are unavailable .
(±)-Sodium 2,3-Dihydroxyisovalerate Hydrate (Racemic Mixture)
  • Key Similarity: Structurally identical to the title compound but explicitly noted as a racemic mixture.
  • Applications : Used in studies of DKD biomarkers due to its role in valine catabolism .

Functional Group Analogs

2-Ketobutyric Acid-3,3-d2 Sodium Salt Hydrate
  • Molecular Formula : C₄H₅D₂NaO₄.
  • Molecular Weight : 144.10 g/mol.
  • Structural Difference : Contains a keto group (C=O) instead of adjacent hydroxyl groups, with deuterium substitution at C3.
  • Applications: Deuterated analogs are used in isotopic tracer studies to track metabolic flux, particularly in branched-chain amino acid metabolism .
Sodium Maleate Hydrate
  • Molecular Formula : C₄H₂Na₂O₄·xH₂O.
  • Key Differences : A dicarboxylic acid salt with a linear chain (vs. branched hydroxy acid).
  • Applications : Primarily a chelating agent and buffer, contrasting with the metabolic intermediate role of the title compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Physical State Storage Conditions Key Applications
Sodium 2,3-dihydroxy-3-methylbutanoate hydrate 1722373 C₅H₉O₄Na·xH₂O 156.11 (anhydrous) Powder/Crystal 2–8°C DKD biomarkers, valine metabolism
(R)-2,3-Dihydroxy-3-methylbutanoate PAMDB120003 C₅H₉O₄⁻ (acid) 133.124 (acid) Not specified Not specified Enantiomer-specific studies
2-Ketobutyric acid-3,3-d2 sodium salt hydrate N/A C₄H₅D₂NaO₄ 144.10 Not specified Not specified Isotopic metabolic tracing
Sodium maleate hydrate Multiple C₄H₂Na₂O₄·xH₂O 162.05 (anhydrous) Powder Room temperature Chelation, buffer solutions

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and purity assessment methods for Sodium 2,3-dihydroxy-3-methylbutanoate hydrate?

  • Storage : Store at 2–8°C in airtight containers to prevent hydration/dehydration cycles. Avoid exposure to moisture due to its hydrate form .
  • Purity Assessment :

  • Capillary Electrophoresis (CE) : Used to confirm ≥95% purity (anhydrous basis) .
  • Thermogravimetric Analysis (TGA) : Determines water content (~12% w/w) and thermal stability .
  • HPLC : Quantifies organic impurities using reverse-phase columns (e.g., C18 with acetonitrile/water gradients) .

Q. How is this compound synthesized, and what intermediates are critical?

  • Synthetic Pathway :

Intermediate Formation : Derived from L-valine metabolism via enzymatic conversion of α-ketoisovalerate .

Purification : Crystallized from aqueous ethanol to isolate the hydrate form, confirmed by X-ray diffraction .

  • Key Quality Control : Monitor residual solvents (e.g., THF) via GC-MS and ensure <0.1% impurity thresholds .

Q. What safety protocols are required for handling this compound?

  • PPE : N95 respirator, nitrile gloves, and safety goggles (Skin Irrit. 2, Eye Irrit. 2) .
  • Ventilation : Use fume hoods during weighing to avoid inhalation of fine powders.

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical activity between (R)- and (S)-isomers of 2,3-dihydroxy-3-methylbutanoate?

  • Methodology :

  • Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with 0.1% formic acid in methanol to separate enantiomers .
  • Metabolomic Profiling : Track isomer-specific roles in valine catabolism via LC-MS/MS with stable isotope tracing (e.g., ¹³C-labeled precursors) .
    • Data Conflict Example : (R)-isomer shows higher affinity for α,β-dihydroxyisovalerate dehydratase in E. coli vs. (S)-isomer in mammalian systems .

Q. What experimental designs are optimal for studying hydrate stability under varying thermodynamic conditions?

  • Approach :

  • Controlled Humidity Chambers : Measure water loss/gain at 25°C under 30–90% relative humidity .
  • High-Pressure DSC : Assess dissociation kinetics of the hydrate phase under simulated physiological pressures (1–10 bar) .
    • Key Finding : Hydrate stability decreases by 15% when stored above 8°C, leading to partial deliquescence .

Q. How can metabolic flux analysis (MFA) quantify the compound’s role in branched-chain amino acid pathways?

  • Protocol :

Isotope Labeling : Incubate cells with U-¹³C-valine and trace label incorporation into 2,3-dihydroxy-3-methylbutanoate via GC-MS .

Enzyme Inhibition : Use specific dehydratase inhibitors (e.g., 2-mercaptoethanol) to block downstream conversion and measure intermediate accumulation .

  • Data Interpretation : Flux discrepancies may arise from pH-dependent enzyme activity (optimal pH 7.4–8.0) .

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